
Preclinical Profile of AZ14145845: A Potent and
Selective IAK1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: AZ14145845

Cat. No.: B12419499 Get Quote

Introduction

AZ14145845 is a novel, orally bioavailable small molecule inhibitor targeting the Inhibitor of

Apoptosis Kinase 1 (IAK1). IAK1 is a serine/threonine kinase that has been identified as a

critical node in pro-survival signaling pathways and is frequently overexpressed in a range of

solid tumors. By promoting cell survival and inhibiting apoptosis, IAK1 overexpression is a key

driver of tumorigenesis and resistance to standard-of-care therapies. AZ14145845 was

developed to selectively inhibit IAK1, thereby restoring apoptotic signaling and suppressing

tumor growth. This document summarizes the preclinical data for AZ14145845, detailing its

mechanism of action, in vitro and in vivo pharmacology, and the experimental protocols used

for its evaluation.

Mechanism of Action

AZ14145845 functions as an ATP-competitive inhibitor of IAK1. By binding to the ATP-binding

pocket of the IAK1 kinase domain, it prevents the phosphorylation of downstream substrates,

including the pro-apoptotic protein BAD (Bcl-2-associated death promoter). In its

unphosphorylated state, BAD is free to heterodimerize with anti-apoptotic proteins Bcl-2 and

Bcl-xL, leading to the release of pro-apoptotic factors and the activation of the intrinsic

apoptotic cascade.
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Caption: Proposed signaling pathway of IAK1 and the inhibitory action of AZ14145845.
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Pharmacological Data
In Vitro Kinase Inhibition
AZ14145845 demonstrates potent and selective inhibition of IAK1 in biochemical assays. Its

potency against a panel of related kinases was evaluated to establish its selectivity profile.

Kinase Target AZ14145845 IC₅₀ (nM) Selectivity (Fold vs. IAK1)

IAK1 1.2 -

IAK2 158 132x

MAPK1 > 10,000 > 8,333x

CDK2 2,450 2,042x

SRC > 10,000 > 8,333x

Cellular Proliferation Assay
The anti-proliferative activity of AZ14145845 was assessed across a panel of human cancer

cell lines with varying levels of IAK1 expression.

Cell Line Cancer Type IAK1 Expression
AZ14145845 GI₅₀

(nM)

NCI-H460 Lung Carcinoma High 25

A549 Lung Carcinoma Low 1,800

MDA-MB-231 Breast Cancer High 42

MCF-7 Breast Cancer Moderate 650

U-87 MG Glioblastoma High 35

In Vivo Tumor Growth Inhibition
The in vivo efficacy of AZ14145845 was evaluated in a mouse xenograft model using the IAK1-

high NCI-H460 human lung carcinoma cell line.
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Treatment Group
Dose (mg/kg, oral,

QD)

Tumor Growth

Inhibition (%)
p-value

Vehicle - - -

AZ14145845 10 45 < 0.05

AZ14145845 30 88 < 0.001

Experimental Protocols
IAK1 Biochemical Inhibition Assay

Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was

used to measure the phosphorylation of a biotinylated peptide substrate by recombinant

human IAK1.

Procedure:

Recombinant IAK1 enzyme (5 nM) was incubated with varying concentrations of

AZ14145845 (0.1 nM to 100 µM) in assay buffer (50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1

mM EGTA, 0.01% Brij-35) for 15 minutes at room temperature in a 384-well plate.

The kinase reaction was initiated by adding ATP (10 µM) and a ULight™-labeled peptide

substrate (50 nM).

The reaction was allowed to proceed for 60 minutes at room temperature.

The reaction was stopped by the addition of EDTA (20 mM).

A Europium-labeled anti-phospho-serine antibody (2 nM) was added, and the plate was

incubated for 30 minutes.

The TR-FRET signal was read on an appropriate plate reader (Excitation: 320 nm,

Emission: 615 nm and 665 nm).

IC₅₀ values were calculated using a four-parameter logistic fit of the dose-response

curves.
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Cell Proliferation (GI₅₀) Assay
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay was used to determine the

number of viable cells in culture based on the quantification of ATP.

Procedure:

Cells were seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere

overnight.

The following day, cells were treated with a 10-point, 3-fold serial dilution of AZ14145845
(0.01 nM to 20 µM) for 72 hours.

After incubation, the plate was equilibrated to room temperature, and 100 µL of CellTiter-

Glo® reagent was added to each well.

The plate was mixed on an orbital shaker for 2 minutes to induce cell lysis.

The plate was incubated for an additional 10 minutes to stabilize the luminescent signal.

Luminescence was recorded using a plate reader.

GI₅₀ values (the concentration causing 50% reduction in cell growth) were calculated from

dose-response curves.

NCI-H460 Xenograft Mouse Model
Principle: To evaluate the in vivo anti-tumor efficacy of AZ14145845, a human tumor

xenograft model was established by implanting NCI-H460 cells into immunodeficient mice.

Procedure:

Female athymic nude mice (6-8 weeks old) were subcutaneously inoculated in the right

flank with 5 x 10⁶ NCI-H460 cells suspended in Matrigel.

Tumors were allowed to grow to an average volume of approximately 150-200 mm³.
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Mice were randomized into three groups (n=8 per group): Vehicle control, AZ14145845
(10 mg/kg), and AZ14145845 (30 mg/kg).

The compound was formulated in 0.5% methylcellulose and administered once daily (QD)

by oral gavage.

Tumor volume and body weight were measured twice weekly. Tumor volume was

calculated using the formula: (Length x Width²)/2.

The study was terminated after 21 days, and the percent tumor growth inhibition (%TGI)

was calculated for each treatment group relative to the vehicle control.
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Caption: Experimental workflow for the in vivo mouse xenograft efficacy study.
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To cite this document: BenchChem. [Preclinical Profile of AZ14145845: A Potent and
Selective IAK1 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12419499#preclinical-data-on-az14145845]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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